1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine
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Overview
Description
1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyrazole ring substituted with a propoxy and propyl group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a way that disrupts essential biological processes . For instance, some compounds can bind to a protein’s active site, inhibiting its function and leading to cell death .
Biochemical Pathways
For example, some compounds can induce oxidative stress, leading to cell damage . Others can inhibit key enzymes, disrupting essential biological processes .
Result of Action
Similar compounds have been found to exhibit potent antipromastigote activity, suggesting that they may be effective against certain types of parasites . Additionally, some compounds can induce oxidative stress, leading to cell damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.
Substitution on the pyrazole ring: The pyrazole ring is then alkylated with propyl and propoxy groups using appropriate alkyl halides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihaloalkane.
Coupling of the piperazine and pyrazole rings: The final step involves coupling the phenyl-substituted piperazine with the substituted pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-phenylpiperazin-1-yl)(3-methoxy-1-propyl-1H-pyrazol-4-yl)methanone
- (4-phenylpiperazin-1-yl)(3-ethoxy-1-propyl-1H-pyrazol-4-yl)methanone
- (4-phenylpiperazin-1-yl)(3-butoxy-1-propyl-1H-pyrazol-4-yl)methanone
Uniqueness
The uniqueness of 1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-3-10-24-16-18(19(21-24)26-15-4-2)20(25)23-13-11-22(12-14-23)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVYFIFOBKMPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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